N~2~-Benzyl-1-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
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Overview
Description
N~2~-Benzyl-1-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines several aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-1-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazacyclopenta[CD]azulene core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the benzyl and phenyl groups: These groups are usually introduced via Friedel-Crafts alkylation reactions.
Attachment of the carbothioamide group: This step often involves the reaction of the intermediate compound with a thiocarbonyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-Benzyl-1-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a tool compound to study the function of certain biological targets or pathways.
Mechanism of Action
The mechanism of action of N2-Benzyl-1-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N~2~-Benzyl-1-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide: can be compared with other diazacyclopenta[CD]azulene derivatives, such as those with different substituents on the aromatic rings or variations in the heterocyclic core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which may confer distinct chemical and biological properties. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C30H26ClN3S |
---|---|
Molecular Weight |
496.1 g/mol |
IUPAC Name |
N-benzyl-6-(4-chlorophenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H26ClN3S/c31-24-16-14-23(15-17-24)27-25-13-7-8-18-33-26(22-11-5-2-6-12-22)20-34(30(25)33)28(27)29(35)32-19-21-9-3-1-4-10-21/h1-6,9-12,14-17,20H,7-8,13,18-19H2,(H,32,35) |
InChI Key |
VHUOXGRMJPAHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=CN3C2=C(C1)C(=C3C(=S)NCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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